N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3,5-Dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinolin-4-one derivative with a complex substitution pattern. Its structure features a 1,4-dihydroquinolin-4-one core substituted at position 3 with a 3,4-dimethylbenzoyl group and at position 6 with a fluorine atom. This compound’s design likely targets enhanced receptor binding and metabolic stability, leveraging fluorine’s electronegativity and the steric bulk of the dimethylbenzoyl moiety .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O5/c1-16-5-6-18(9-17(16)2)27(33)24-14-31(25-8-7-19(29)10-23(25)28(24)34)15-26(32)30-20-11-21(35-3)13-22(12-20)36-4/h5-14H,15H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPQJWQMDDBQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with the Acetamide Moiety: The final step involves coupling the quinoline derivative with N-(3,5-dimethoxyphenyl)acetamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Pd/C in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery programs targeting various diseases.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline core is known to interact with DNA and proteins, potentially disrupting their function and leading to biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacological Properties
- Fluorine’s electronegativity may enhance membrane permeability .
- Receptor Binding : The 3,4-dimethylbenzoyl group introduces steric hindrance, which could modulate selectivity for targets like kinases or GPCRs. In contrast, 9b’s methoxy group offers hydrogen-bonding capacity, while 9c’s chloro group provides hydrophobic bulk .
- Metabolic Stability : Fluorine at position 6 may slow oxidative metabolism compared to 9b’s methoxy or 9c’s chloro substituents, which are prone to demethylation or displacement .
Spectral and Analytical Data
- ¹H NMR : The target compound’s spectrum would show distinct signals for dimethoxy (δ ~3.8 ppm), dimethylbenzoyl methyl groups (δ ~2.2 ppm), and fluorine-induced splitting in aromatic protons (δ 6.7–8.2 ppm). This contrasts with 9b’s single methoxy peak (δ 3.84) and simpler aromatic splitting .
- UPLC-MS : While 9b has a molecular ion at m/z 337.6 [M+H]+, the target’s larger substituents (dimethylbenzoyl, fluorine) would increase its molecular weight, likely resulting in m/z >500 .
Research Implications
The structural modifications in the target compound suggest a focus on optimizing pharmacokinetic and target-binding properties. Compared to 9b/9c, its design balances steric bulk (dimethylbenzoyl), polarity (dimethoxyphenyl), and electronic effects (fluorine). However, empirical validation is required to confirm enhanced efficacy or stability. The ECHEMI compound () with a dioxinoquinolin core and ethoxybenzoyl group highlights alternative scaffold strategies, though its pharmacological data remain unreported .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., DMF for solubility of aromatic intermediates) and temperature to improve yields (typically 60–75% for analogous compounds) .
Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., dimethoxy phenyl protons at δ 3.7–3.8 ppm; fluoroquinoline protons at δ 6.8–7.5 ppm) .
- X-ray Crystallography : Resolve conformational flexibility (e.g., dihedral angles between the dimethylbenzoyl and quinoline moieties) and hydrogen-bonding patterns (e.g., N–H⋯O interactions stabilizing dimers) .
- LC-MS : Confirm molecular weight (calc. for C28H25FN2O5: 512.18 g/mol) and detect impurities (>95% purity required for biological assays) .
Advanced Research Questions
How do structural modifications (e.g., dimethylbenzoyl vs. fluorobenzoyl) impact biological activity and metabolic stability?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Replace the 3,4-dimethylbenzoyl group with 4-fluorobenzoyl () to assess changes in enzyme inhibition (e.g., IC50 shifts in kinase assays).
- Compare logP values (e.g., dimethylbenzoyl: ~3.2 vs. fluorobenzoyl: ~2.8) to evaluate lipophilicity and membrane permeability .
- Metabolic Stability :
- Use liver microsome assays to track oxidative degradation (e.g., CYP450-mediated demethylation of the dimethoxy phenyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
